1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine
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Overview
Description
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine is a complex organic compound that features a benzimidazole moiety linked to a naphthalene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine typically involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Diazotization: The benzimidazole derivative is then subjected to diazotization using nitrous acid, forming the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with naphthalen-1-ylnaphthalen-2-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for diazotization and coupling reactions to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced aromatic compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine involves its interaction with various molecular targets:
Antimicrobial Activity: It inhibits bacterial DNA synthesis by intercalating into the DNA strands.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways.
Antiviral Activity: Inhibits viral replication by targeting viral polymerases.
Comparison with Similar Compounds
Similar Compounds
- **1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine
- **2-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine
Uniqueness
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in its applications compared to other similar compounds .
Properties
IUPAC Name |
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-naphthalen-1-ylnaphthalen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5/c1-33-26-16-7-6-14-24(26)30-28(33)32-31-27-22-13-5-3-10-20(22)17-18-25(27)29-23-15-8-11-19-9-2-4-12-21(19)23/h2-18,29H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSMUSMMEACDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=C(C=CC4=CC=CC=C43)NC5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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